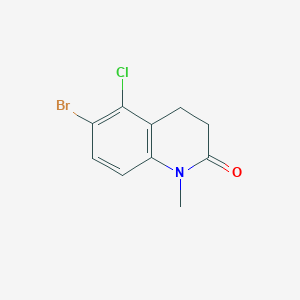
6-BROMO-5-CHLORO-1-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-BROMO-5-CHLORO-1-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-5-CHLORO-1-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis often begins with a substituted aniline.
Cyclization: The aniline undergoes cyclization with appropriate reagents to form the quinoline core.
Halogenation: Introduction of bromine and chlorine atoms at specific positions using halogenating agents like bromine and chlorine gas or their derivatives.
Methylation: Methylation of the nitrogen atom using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions might reduce the quinoline ring or the halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions but might include various substituted quinolines with different functional groups.
科学的研究の応用
6-BROMO-5-CHLORO-1-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinolines.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with various molecular targets, including enzymes and receptors, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
6-BROMO-5-CHLORO-1-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE is unique due to its specific halogenation pattern and methylation, which might confer distinct chemical and biological properties compared to other quinoline derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
特性
IUPAC Name |
6-bromo-5-chloro-1-methyl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c1-13-8-4-3-7(11)10(12)6(8)2-5-9(13)14/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIEQZZUJJZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














